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Cat. No.: B15542021
Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis,
making it a key therapeutic target for metabolic diseases such as type Il diabetes, obesity, and
cancer.[1][2] AMPK is a heterotrimeric enzyme composed of a catalytic a subunit and
regulatory B and y subunits, which is activated in response to cellular stress that depletes ATP
levels.[1][2] This application note provides a detailed protocol for measuring the activity of
purified AMPK in a 96-well plate format using a 5-FAM (Carboxyfluorescein) labeled SAMS
peptide substrate. The SAMS peptide is a synthetic substrate derived from the sequence
surrounding the AMPK phosphorylation site on acetyl-CoA carboxylase, providing a specific
and sensitive tool for assaying AMPK activity.[3][4] The assay is suitable for high-throughput
screening (HTS) of potential AMPK modulators.

Principle of the Assay
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The assay quantifies the kinase activity of AMPK by measuring the phosphorylation of a FAM-
labeled SAMS peptide. The core principle relies on the change in the biophysical properties of
the peptide substrate upon the addition of a phosphate group by AMPK. While this protocol is
adaptable to various detection methods, it is commonly used with fluorescence polarization
(FP). In an FP-based assay, the small, rapidly tumbling FAM-SAMS peptide has a low
polarization value. Upon phosphorylation and binding to a phosphospecific antibody or a metal-
chelate moiety, the effective molecular size of the fluorescent complex increases, leading to
slower tumbling and a higher polarization value. This change in fluorescence polarization is
directly proportional to the extent of peptide phosphorylation and thus, to AMPK activity.

AMPK Signaling Pathway

AMPK acts as a central cellular energy sensor. It is activated by upstream kinases like LKB1
and CaMKK2 in response to an increase in the cellular AMP/ATP or ADP/ATP ratio or rising
intracellular calcium levels.[1][5] Once activated, AMPK phosphorylates a multitude of
downstream targets to inhibit anabolic (ATP-consuming) pathways, such as protein and lipid
synthesis, and promote catabolic (ATP-producing) pathways, including fatty acid oxidation and

glycolysis.[1][6]
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Caption: The AMPK signaling cascade, a central regulator of cellular metabolism.

Materials and Reagents
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Reagent

Recommended Supplier

Notes

Active AMPK Enzyme (e.g.,
al/B1/y1)

SignalChem, Sigma

Specific activity varies by lot;
perform a titration to determine

the optimal concentration.

FAM-SAMS Peptide Substrate

InnoPep, Anaspec

Sequence: 5-FAM-
HMRSAMSGLHLVKRR.[7]
Store protected from light at
-20°C.

Kinase Assay Buffer

In-house or kit

e.g., 25 mM MOPS, pH 7.2,
12.5 mM B-glycerophosphate,
25 mM MgClz, 5 mM EGTA, 2
mM EDTA.[8]

Dithiothreitol (DTT)

Standard supplier

Add fresh to Kinase Assay
Buffer just before use to a final

concentration of 0.25-1 mM.[8]

Adenosine 5'-triphosphate
(ATP)

Standard supplier

Prepare a concentrated stock
(e.g., 10 mM) in water, pH 7.4,
and store at -20°C.[8]

Adenosine 5'-monophosphate
(AMP)

Standard supplier

Allosteric activator. Prepare a
stock solution and store at
-20°C.

96-well Plates

Standard supplier

Black, low-volume, non-binding
surface plates are
recommended for fluorescence

assays.

Test Compounds

Dissolve in 100% DMSO.
Ensure final DMSO

N/A
(Activators/Inhibitors) concentration in the assay is
<1%.
Capable of measuring
Plate Reader N/A fluorescence polarization or

fluorescence intensity.
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Experimental Protocol

This protocol is a general guideline and should be optimized for specific experimental
conditions, enzyme lots, and plate readers.

5.1. Reagent Preparation

o Complete Kinase Buffer: Prepare the Kinase Assay Buffer and add DTT immediately before
use. Keep on ice.

o ATP Solution: Thaw the 10 mM ATP stock. Dilute to the desired working concentration (e.g.,
2X final concentration) in Complete Kinase Buffer. A typical final concentration is 25 uM.[9]

o AMPK Enzyme Solution: Thaw the active AMPK enzyme on ice. Dilute it to the desired
working concentration (e.g., 2X final concentration) in Complete Kinase Buffer. The optimal
concentration should be determined by titration to achieve a linear reaction rate for the
desired assay duration (e.g., 60 minutes).[9]

o« FAM-SAMS Peptide Solution: Thaw the FAM-SAMS peptide stock. Dilute it to the desired
working concentration (e.g., 4X final concentration) in Complete Kinase Buffer. A typical final
concentration is 20 uM.[9]

o Test Compound Plate: Prepare a serial dilution of test compounds in 100% DMSO. Then,
dilute these stocks into Complete Kinase Buffer to a 4X final concentration. For example, add
2.5 uL of compound stock to 97.5 uL of buffer.

5.2. Assay Procedure (Final Volume: 20 pL)

e Add Test Compound/Control: To the wells of a 96-well plate, add 5 pL of the 4X test
compound solution or 4X buffer with DMSO (for positive and negative controls).

e Add Substrate Mix: Add 5 pL of the 4X FAM-SAMS peptide solution to all wells.
« Initiate Kinase Reaction:

o For Inhibitor Screening: Pre-incubate the plate with compounds and substrate for 10-15
minutes at room temperature. To start the reaction, add 10 pL of a 2X mixture containing
AMPK enzyme and ATP.
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o For Activator Screening: Add 5 pL of the 2X AMPK enzyme solution. Pre-incubate with
compounds for 10-15 minutes. To start the reaction, add 10 pL of the 2X ATP solution.

o Controls:

o Positive Control (100% Activity): 5 uL Buffer + DMSO, 5 uL FAM-SAMS, 10 uL
Enzyme/ATP mix.

o Negative Control (0% Activity): 5 uL Buffer + DMSO, 5 uL FAM-SAMS, 10 pL Buffer/ATP
mix (no enzyme).

 Incubation: Mix the plate gently (e.g., shake for 30 seconds) and incubate at 30°C or room
temperature for a predetermined time (e.g., 60 minutes).[9] Protect the plate from light. The
incubation time should be within the linear range of the reaction.

o Stop Reaction & Read Plate: The method for stopping the reaction depends on the detection
format. For many commercial FP kits, a stop/detection reagent containing EDTA and the
binding agent is added.[9] Follow the manufacturer's instructions. Read the plate on a
suitable plate reader.

Experimental Workflow

The following diagram outlines the key steps in the FAM-SAMS AMPK assay workflow for
screening inhibitors.
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Caption: High-throughput screening workflow for AMPK inhibitors.
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Data Analysis

7.1. Z'-Factor Calculation The Z'-factor is a statistical parameter used to evaluate the quality
and robustness of an HTS assay.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent
assay suitable for screening.[10]

The formulais: Z'=1 - [ (3 * SD_positive + 3 * SD_negative) / [Mean_positive -
Mean_negative| ][11]

Where:

o SD_positive is the standard deviation of the positive control (100% activity).
o SD_negative is the standard deviation of the negative control (0% activity).

e Mean_positive and Mean_negative are the respective means of the controls.

7.2. 1Cso0 Determination For inhibitors, the percentage of inhibition is calculated for each
compound concentration: % Inhibition = 100 * [ 1 - (Signal_compound - Mean_negative) /
(Mean_positive - Mean_negative) |

The ICso value, which is the concentration of an inhibitor that reduces enzyme activity by 50%,
is determined by plotting the % inhibition against the logarithm of the compound concentration
and fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[10]

Summary of Quantitative Data

The performance of AMPK assays can vary based on the specific isoform, substrate, and
detection method used. The following table summarizes representative data from various
published AMPK assays.
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Parameter

Value

Assay Conditions /
Notes

Source

Z'-Factor

>0.7

Transcreener® ADP?
assay with 25 pM ATP
and 20 uM SAMS
peptide.

[9]

Z'-Factor

>0.6

Fluorescence-based
assay using MANT-
ADP binding.

[10]

ICso

2.18 nM

(Staurosporine)

Transcreener® ADP?

assay with 0.5 pug/mL

AMPK, 25 uM ATP, 20
UM SAMS.

[9]

Specific Activity

160 nmol/min/mg

ADP-Glo™ assay with
AMPK (A2/B1/G1).

[12]

Specific Activity

980 nmol/min/mg

Radiometric [32P]-ATP
assay with AMPK
(A1/B1/G2).

[8]

Specific Activity

~6 pmol/min/mg

HPLC-based assay
for a1p1lyl and
a2B1yl isoforms.
Half-maximal
stimulation by AMP

was below 2 uM.

Troubleshooting
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Issue

Possible Cause(s)

Suggested Solution(s)

Low Signal / Assay Window

Insufficient enzyme activity;
Sub-optimal reagent
concentrations; Short

incubation time.

Titrate enzyme to find a
concentration that gives a
robust signal. Optimize ATP
and peptide concentrations.
Increase incubation time

(ensure linearity).

High Well-to-Well Variability

Pipetting errors; Incomplete
mixing; Edge effects on the

plate.

Use calibrated pipettes; ensure
thorough mixing after reagent
addition. Avoid using the outer
wells of the plate or fill them
with buffer.

Z'-Factor < 0.5

High data variability; Low

signal-to-background ratio.

Review pipetting technique
and reagent stability. Optimize
assay components to increase
the window between positive

and negative controls.

Compound Interference

Autofluorescence; Light
scattering.

Read the plate before adding

enzyme to identify fluorescent
compounds. Run controls with
the compound but without the

enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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